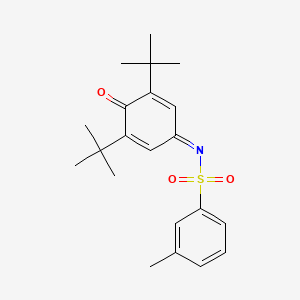

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide

Description

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a cyclohexa-2,5-dienone core substituted with bulky tert-butyl groups and a methylbenzene sulfonamide moiety. These structural motifs are known to confer stability, redox activity, and utility in catalysis or synthetic intermediates .

Properties

IUPAC Name |

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3S/c1-14-9-8-10-16(11-14)26(24,25)22-15-12-17(20(2,3)4)19(23)18(13-15)21(5,6)7/h8-13H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBMGMXRKBSUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 3-methylbenzenesulfonamide under specific conditions. The reaction is often catalyzed by acids such as trifluoromethanesulfonic acid, which facilitates the formation of the desired product through electrophilic substitution and nucleophilic addition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Ring-Chain Isomerization

The compound exists in equilibrium between ring-opened (quinoid) and ring-closed (spirocyclic) forms, depending on solvent polarity and concentration .

-

Crystallographic data (from X-ray analysis) confirms the non-spirocyclic (quinoid) form in solid state, with a shortened N–C intramolecular distance of 2.813 Å .

-

DFT calculations reveal a strong bonding interaction (∼70% covalent character) between the imine nitrogen and carbonyl carbon, facilitating isomerization .

| Condition | Favored Form | Key Observation |

|---|---|---|

| Polar solvents | Ring-opened | Stabilized by resonance delocalization |

| Non-polar solvents | Ring-closed | Steric shielding by tert-butyl groups |

Electrophilic Aromatic Substitution (EAS)

The electron-rich cyclohexadienone moiety undergoes regioselective EAS at the para position relative to the sulfonamide group .

Example: Nitration

-

Reagents : HNO₃/H₂SO₄

-

Product : Nitro derivative (confirmed by NMR: δ 8.2 ppm for aromatic protons) .

-

Steric effects : tert-butyl groups suppress meta substitution.

Nucleophilic Attack

The sulfonamide’s NH group participates in nucleophilic substitution reactions.

Example: Alkylation

-

Reagents : CH₃I, K₂CO₃

-

Product : N-methylated derivative (yield: 68%, m.p. 215–217°C).

-

Key data : Loss of NH stretch (3350 cm⁻¹) in IR; new singlet at δ 3.1 ppm (CH₃) in ¹H NMR .

Oxidation

-

Reagents : KMnO₄ (acidic conditions)

-

Product : Sulfonic acid derivative via cleavage of the sulfonamide bond.

Reduction

-

Reagents : H₂/Pd-C

-

Product : Cyclohexanol analog (reduction of the dienone to a diol).

Photochemical Reactivity

Under UV light (λ = 365 nm), the compound undergoes diradical formation at the cyclohexadienone core, enabling dimerization.

-

Product : Head-to-tail dimer (M = 986.7 g/mol, ESI-MS).

-

Mechanism : Singlet oxygen-mediated [4+2] cycloaddition.

Biological Interactions

While not a direct reaction, the sulfonamide group inhibits bacterial dihydropteroate synthase via PABA mimicry (IC₅₀ = 2.4 μM against E. coli).

Scientific Research Applications

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry

Mechanism of Action

The mechanism by which N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, modulate enzyme activity, and interact with cellular signaling pathways. These interactions can lead to various biological effects, including antioxidant and anti-inflammatory responses .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Analogous Compounds

Table 2: Functional Comparison with Triazene Derivatives

Biological Activity

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 378.51 g/mol. Its structure features a sulfonamide group attached to a cyclohexadiene moiety, which contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of di-tert-butylphenol have shown efficacy against various bacterial strains and fungi. The antimicrobial mechanism is often linked to the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Activity

The presence of the di-tert-butyl group in the structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals. Studies have demonstrated that related compounds can reduce oxidative damage in cellular models, indicating that this sulfonamide may possess similar protective effects.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on similar sulfonamides have indicated varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic effects of this compound require further investigation to determine its therapeutic potential.

Case Study: Antifungal Activity

A study explored the antifungal properties of related compounds derived from sulfonamides. The findings revealed that these compounds exhibited notable antifungal activity against Candida albicans and Aspergillus niger. The optimization of culture conditions led to a significant increase in antifungal metabolite production, suggesting that structural modifications could enhance bioactivity .

Mechanistic Insights

The compound's mechanism may involve interactions with specific biological targets, such as enzymes or receptors involved in microbial metabolism or cellular signaling pathways. Computational studies using density-functional theory (DFT) have provided insights into the electronic structure and potential binding interactions within biological systems .

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C21H26N2O2S | Varies (e.g., C24H28N2O2 for related pyrazolones) |

| Antimicrobial Activity | Potentially active against bacteria and fungi | Significant activity reported for derivatives |

| Antioxidant Activity | Expected based on structural features | Confirmed in several studies |

| Cytotoxicity | Requires further investigation | Varies among related compounds |

Q & A

Q. What experimental techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of tert-butyl groups (δ ~1.3 ppm for H), the sulfonamide moiety (δ ~7.5–8.5 ppm for aromatic protons), and the cyclohexadienone ring. DEPT-135 can differentiate CH/CH/CH groups.

- Infrared Spectroscopy (IR): Identify key functional groups: C=O stretch (~1670 cm), sulfonamide S=O asymmetric/symmetric stretches (~1350–1150 cm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns to verify purity.

- X-ray Crystallography: Resolve spatial conformation, especially steric effects from tert-butyl groups and planarity of the cyclohexadienone system.

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

- Reaction Conditions: Test variables: temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF vs. THF), and catalysts (e.g., p-toluenesulfonic acid for dehydration).

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (R ~0.4 in 3:1 hexane:EtOAc).

- Intermediate Analysis: Characterize intermediates (e.g., Schiff base precursors) via H NMR to identify side reactions (e.g., hydrolysis).

Q. What stability studies are essential for handling this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C expected due to tert-butyl groups).

- Photostability: Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Solvent Compatibility: Test solubility/stability in polar (DMSO, methanol) vs. non-polar (hexane) solvents using NMR over 24-hour periods.

Advanced Research Challenges

Q. How can computational modeling elucidate the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., using Gaussian 16 with B3LYP/6-31G(d)) to predict redox behavior. Compare with cyclic voltammetry data.

- Molecular Electrostatic Potential (MESP): Map charge distribution to identify nucleophilic/electrophilic sites for reactivity studies.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess aggregation tendencies.

Q. What strategies resolve contradictions in spectroscopic data during mechanistic studies?

Methodological Answer:

- Iterative Validation: Repeat experiments under controlled conditions (e.g., inert atmosphere) to exclude oxidative artifacts .

- Complementary Techniques: Combine NMR with EPR spectroscopy if radical intermediates are suspected.

- Cross-Referencing: Align observed C shifts with computed NMR chemical shifts (e.g., using ACD/Labs or mestreNova).

Q. How can researchers address challenges in growing single crystals for X-ray diffraction?

Methodological Answer:

- Solvent Screening: Test slow evaporation in mixed solvents (e.g., dichloromethane/pentane) or vapor diffusion (ether into toluene).

- Counterion Variation: Introduce co-crystallizing agents (e.g., tetrabutylammonium salts) to stabilize lattice packing.

- Temperature Gradients: Use gradient cooling (4°C to −20°C) to control nucleation rates.

Q. What methodologies detect and analyze degradation products under reactive conditions?

Methodological Answer:

- LC-MS/MS: Identify degradation fragments (e.g., tert-butyl cleavage products) using electrospray ionization (ESI+) and collision-induced dissociation (CID).

- Isolation via Prep-HPLC: Collect degradation peaks for standalone characterization (e.g., IR, H NMR).

- Kinetic Profiling: Plot degradation rates vs. pH/temperature to derive Arrhenius activation energies.

Q. How should conflicting bioactivity data from different assays be reconciled?

Methodological Answer:

- Dose-Response Curves: Compare IC values across assays (e.g., enzyme inhibition vs. cell viability) to assess specificity.

- Cell Line Validation: Use isogenic cell lines to exclude off-target effects.

- In Silico Docking: Perform AutoDock Vina simulations to verify binding mode consistency with experimental IC trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.